REACTION_CXSMILES
|
BrC1C=CC(CCCNC)=CC=1.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][C:21]([NH:23][CH3:24])=O)=[CH:16][CH:15]=1.B>C1COCC1>[Br:13][C:14]1[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][NH:23][CH3:24])=[CH:18][CH:19]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Name
|
|
Type
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product
|
Smiles
|
BrC1=CC=C(C=C1)CCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |